molecular formula C13H13NO2S B14015071 1-(1-Oxidopyridin-1-ium-2-yl)-2-phenylsulfanylethanol CAS No. 69062-63-1

1-(1-Oxidopyridin-1-ium-2-yl)-2-phenylsulfanylethanol

Katalognummer: B14015071
CAS-Nummer: 69062-63-1
Molekulargewicht: 247.31 g/mol
InChI-Schlüssel: DWJKPXUEFBGMBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Oxidopyridin-1-ium-2-yl)-2-phenylsulfanylethanol is a chemical compound with a unique structure that combines a pyridine N-oxide moiety with a phenylsulfanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Oxidopyridin-1-ium-2-yl)-2-phenylsulfanylethanol typically involves the reaction of pyridine N-oxide with a phenylsulfanyl-containing reagent. One common method involves the use of 2-(1-oxidopyridin-1-ium-2-yl)ethanol as a starting material . The reaction conditions often include the use of solvents such as methanol and the presence of catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Oxidopyridin-1-ium-2-yl)-2-phenylsulfanylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1-(1-Oxidopyridin-1-ium-2-yl)-2-phenylsulfanylethanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(1-Oxidopyridin-1-ium-2-yl)-2-phenylsulfanylethanol involves its interaction with specific molecular targets. The pyridine N-oxide moiety can act as a ligand for metal ions, influencing various biochemical pathways. Additionally, the phenylsulfanyl group can modulate the compound’s reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(1-Oxidopyridin-1-ium-2-yl)-2-phenylsulfanylethanol is unique due to the combination of the pyridine N-oxide and phenylsulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

69062-63-1

Molekularformel

C13H13NO2S

Molekulargewicht

247.31 g/mol

IUPAC-Name

1-(1-oxidopyridin-1-ium-2-yl)-2-phenylsulfanylethanol

InChI

InChI=1S/C13H13NO2S/c15-13(12-8-4-5-9-14(12)16)10-17-11-6-2-1-3-7-11/h1-9,13,15H,10H2

InChI-Schlüssel

DWJKPXUEFBGMBG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)SCC(C2=CC=CC=[N+]2[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.